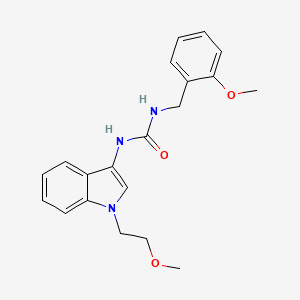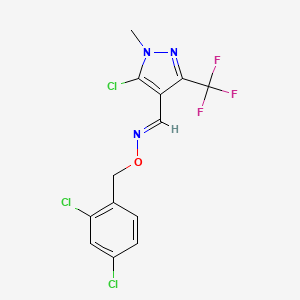
2-Morpholinocyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinocyclohexanol is a versatile chemical compound used in scientific research. With its unique structure, it finds applications as a catalyst, solvent, and pharmaceutical intermediate. It is also used in the creation of pH-sensitive liposomes, which are designed to release their cargo in response to a weakly acidic environment .
Synthesis Analysis
The synthesis of this compound involves several steps, including column chromatography and thin-layer chromatography (TLC). The reactions are monitored by TLC, and the final product is analyzed using NMR and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse properties. It contains a conformational switch that enables a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane and causes rapid release of cargo specifically in areas of increased acidity .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The reactions are monitored by TLC and the products are analyzed using NMR and mass spectrometry .科学的研究の応用
Chemical Synthesis and Reactions 2-Morpholinocyclohexanol and its derivatives participate in a variety of chemical reactions that are fundamental in synthetic organic chemistry. The solvent effect on the reaction of 2,6-dibromocyclohexanone with morpholine, for instance, demonstrates the selective synthesis of different organic compounds based on the choice of solvent, highlighting the role of this compound in synthesizing complex molecules (SatoKikumasa et al., 1975).
Pharmaceutical Importance The morpholine ring, a component of this compound, is of significant pharmaceutical importance. Morpholine derivatives are explored for their potential in developing therapeutic agents due to their favorable physicochemical properties, low cost, and wide availability. These derivatives have been investigated for tackling a broad range of medical ailments, emphasizing the versatility and potential of morpholine-based molecules in drug development (Kumar Rupak et al., 2016).
Photodynamic Therapy Research into phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showcases the application of morpholine derivatives in photodynamic therapy (PDT). These compounds exhibit moderate to high quantum yields of singlet oxygen production, essential for effective PDT. Particularly, the zinc(II) phthalocyanine derivative has shown promising in vitro results against cancer cell lines, indicating the potential of morpholine derivatives in cancer treatment (M. Kucińska et al., 2015).
Thermodynamic and Structural Properties The study of binary mixtures of 2-methylcyclohexanol with morpholine provides insights into the thermodynamic and structural properties relevant to process industries and material science. Research combining experimental measurements with computational methods, such as density functional theory and molecular dynamics simulations, elucidates the role of hydrogen bonds in determining the mixture's properties. This interdisciplinary approach aids in understanding the fundamental interactions at play in solutions involving morpholine derivatives (Razieh Mirzaee et al., 2021).
Privileged Structure in Drug Design Morpholine, a core component of this compound, is regarded as a privileged structure in medicinal chemistry due to its presence in various approved and experimental drugs. The versatility of the morpholine ring facilitates the development of molecules with a wide range of biological activities, underlining its importance in drug design and development. This review highlights the significance of morpholine derivatives in targeting various therapeutic areas, showcasing the broad applicability of this chemical structure in creating effective pharmaceutical agents (A. Kourounakis et al., 2020).
作用機序
Target of Action
The primary target of 2-Morpholinocyclohexanol is the lipid structure of liposomes . This compound is incorporated into the lipid structure, acting as a pH-sensitive conformational switch .
Mode of Action
This compound interacts with its target by undergoing a drastic conformational flip upon protonation . This conformational flip disrupts the liposome membrane, causing a rapid release of cargo specifically in areas of increased acidity .
Biochemical Pathways
The affected pathway involves the acid-induced conformational flip of this compound, which parallels the pH-titration curve for liposome leakage . This process results in membrane perturbations and content leakage .
Pharmacokinetics
The compound’s stability in blood serum in vitro after 48 hours at 37°c is noted . This suggests that the compound may have suitable pharmacokinetic properties for drug delivery applications.
Result of Action
The molecular effect of this compound’s action involves an acid-triggered conformational flip, shortening of lipid tails, and membrane perturbations . The cellular effect is the rapid release of cargo from liposomes, which has been demonstrated with methotrexate-loaded liposomes showing much higher cytotoxicity in HeLa cells than the free drug .
Action Environment
The action of this compound is influenced by the pH of the environment . The compound performs a conformational flip and triggers an instant cargo release in acidic medium . This pH-sensitive behavior makes it particularly useful in environments with increased acidity, such as in certain physiological and pathological conditions including endosome processing, inflammation, ischemia, and solid tumor growth .
将来の方向性
The use of 2-Morpholinocyclohexanol in the creation of pH-sensitive liposomes presents exciting possibilities for future research and applications, particularly in the field of drug delivery . Further studies could explore other potential applications of this compound in various fields of science and technology.
特性
IUPAC Name |
2-morpholin-4-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWZNEVHNNIRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)

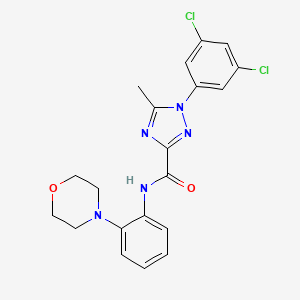
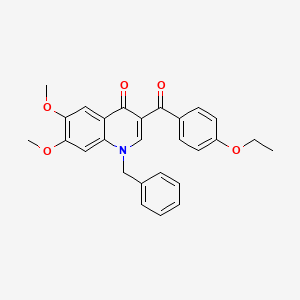

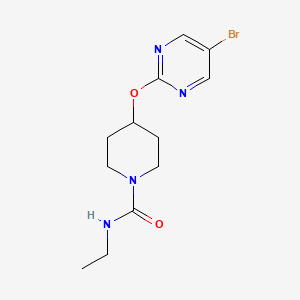
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)
![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)
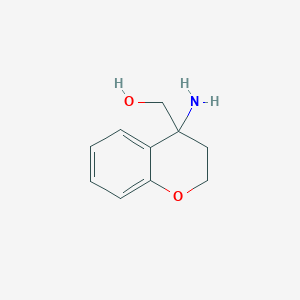
![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)


